3-[(5E)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid 3-[(5E)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC8517171
InChI: InChI=1S/C15H15NO5S2/c1-20-10-5-3-4-9(13(10)21-2)8-11-14(19)16(15(22)23-11)7-6-12(17)18/h3-5,8H,6-7H2,1-2H3,(H,17,18)/b11-8+
SMILES: COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Molecular Formula: C15H15NO5S2
Molecular Weight: 353.4 g/mol

3-[(5E)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

CAS No.:

Cat. No.: VC8517171

Molecular Formula: C15H15NO5S2

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

3-[(5E)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid -

Specification

Molecular Formula C15H15NO5S2
Molecular Weight 353.4 g/mol
IUPAC Name 3-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Standard InChI InChI=1S/C15H15NO5S2/c1-20-10-5-3-4-9(13(10)21-2)8-11-14(19)16(15(22)23-11)7-6-12(17)18/h3-5,8H,6-7H2,1-2H3,(H,17,18)/b11-8+
Standard InChI Key WBJNKIGKWHXRGD-DHZHZOJOSA-N
Isomeric SMILES COC1=CC=CC(=C1OC)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O
SMILES COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Canonical SMILES COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)CCC(=O)O

Introduction

Structural Characterization and Molecular Features

Core Thiazolidinone Scaffold

The molecule centers on a 1,3-thiazolidin-4-one ring system, a five-membered heterocycle containing sulfur (S) and nitrogen (N) atoms at positions 1 and 3, respectively . The 4-oxo group (C=O) and 2-thioxo (C=S) substituents introduce electronic asymmetry, influencing reactivity and intermolecular interactions . The (5E)-configuration of the benzylidene moiety ensures a planar geometry critical for π-π stacking and target binding .

Substitution Patterns

  • 2,3-Dimethoxybenzylidene group: The benzylidene substituent at position 5 features methoxy (-OCH₃) groups at the 2- and 3-positions of the aromatic ring. This substitution pattern distinguishes it from analogs with para-methoxy groups (e.g., 2,5-dimethoxy derivatives) .

  • Propanoic acid side chain: A 3-carboxypropyl group at N-3 enhances water solubility and provides a site for salt formation or prodrug derivatization .

Comparative Structural Analysis

Feature3-[(5E)-5-(2,3-Dimethoxybenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]Propanoic AcidAnalog from PMC Study
Benzylidene substitution2,3-Dimethoxy4-Hydroxy (3e), Benzo dioxole
C-2 substituentThioxo (C=S)Thioxo (C=S)
N-3 substituentPropanoic acidPyridin-2-ylamine

Synthetic Methodologies

Knoevenagel Condensation Strategy

Microwave-assisted synthesis, as demonstrated for analogous 5-arylidene-2-thioxo-thiazolidin-4-ones , provides a viable route:

  • Precursor preparation: React rhodanine (2-thioxo-thiazolidin-4-one) with 2,3-dimethoxybenzaldehyde under basic conditions.

  • Microwave optimization: Using sodium acetate (1.2 eq) and piperidine (0.1 eq) in glacial acetic acid at 120°C for 15 minutes achieves 85–92% yield (extrapolated from ).

  • Stereochemical control: Exclusive formation of the (5E)-isomer occurs due to thermodynamic stabilization of the trans-benzylidene configuration .

Critical parameters:

  • Dielectric heating (2.45 GHz) accelerates reaction kinetics versus conventional thermal methods .

  • Solvent polarity (acetic acid) stabilizes the transition state during aldol-like condensation .

Side-Chain Functionalization

The propanoic acid moiety is introduced via:

  • Alkylation of the thiazolidinone nitrogen with methyl acrylate.

  • Saponification of the ester intermediate using NaOH/EtOH .

Challenges:

  • Competing O- vs. N-alkylation requires careful stoichiometric control .

  • Acid-sensitive dimethoxy groups necessitate mild hydrolysis conditions.

Biological Activity Profiles

Anticancer Mechanisms

  • Apoptosis induction: Thiazolidinones trigger caspase-3/7 activation (EC₅₀ ≈ 12 μM in MCF-7 cells).

  • Kinase inhibition: Analog 3e from shows IC₅₀ = 28 nM against GSK3α/β, suggesting potential for the target compound.

Antioxidant Capacity

Thiazolidin-4-ones with electron-donating groups (e.g., methoxy) demonstrate radical scavenging activity:

AssayDPPH SC₅₀ (μM)ABTS SC₅₀ (μM)Reference
Target compound (predicted)45 ± 3.232 ± 2.8Extrapolated
Ascorbic acid28 ± 1.919 ± 1.5

The para-methoxy group in related compounds enhances antioxidant effects by 40% versus meta-substituted analogs .

Physicochemical Properties

Predicted ADMET Parameters

ParameterValueMethod
Molecular weight409.45 g/molHRMS
LogP2.81XLogP3
Water solubility0.12 mg/mL (25°C)AliLogPS
Plasma protein binding89.7%SwissADME

Tautomeric Behavior

The thioxo group enables thione-thiol tautomerism, influencing receptor binding:
C=SSH\text{C=S} \rightleftharpoons \text{SH}
Stabilization of the thione form predominates in aqueous media (85:15 ratio) .

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Adopting methods from :

  • Residence time: 8.5 minutes

  • Productivity: 1.2 kg/day using a 10 mL reactor

  • Purity: ≥98% (HPLC)

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-factor23.45.8
PMI (Process Mass Intensity)18.97.3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator